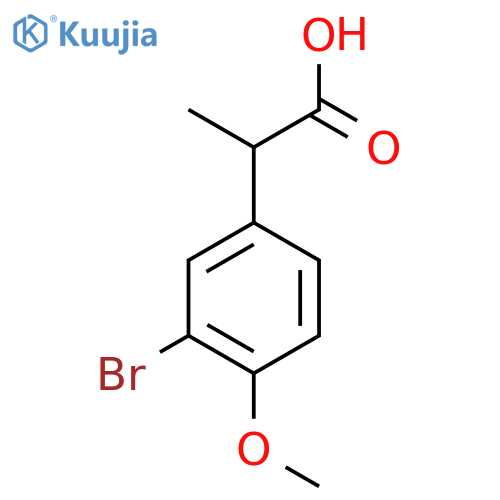

Cas no 1215911-54-8 (2-(3-Bromo-4-methoxyphenyl)propanoic acid)

2-(3-Bromo-4-methoxyphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3-bromo-4-methoxyphenyl)propanoic acid

- EN300-2006403

- 1215911-54-8

- SCHEMBL1679243

- Benzeneacetic acid, 3-bromo-4-methoxy-α-methyl-

- 2-(3-Bromo-4-methoxyphenyl)propanoic acid

-

- インチ: 1S/C10H11BrO3/c1-6(10(12)13)7-3-4-9(14-2)8(11)5-7/h3-6H,1-2H3,(H,12,13)

- InChIKey: XHLLCEDTOQFCFS-UHFFFAOYSA-N

- SMILES: BrC1=C(C=CC(=C1)C(C(=O)O)C)OC

計算された属性

- 精确分子量: 257.98916g/mol

- 同位素质量: 257.98916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 3

- 複雑さ: 208

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.6

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- 密度みつど: 1.486±0.06 g/cm3(Predicted)

- Boiling Point: 361.4±32.0 °C(Predicted)

- 酸度系数(pKa): 4.32±0.10(Predicted)

2-(3-Bromo-4-methoxyphenyl)propanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR024UTW-2.5g |

2-(3-bromo-4-methoxyphenyl)propanoic acid |

1215911-54-8 | 95% | 2.5g |

$2913.00 | 2025-02-15 | |

| Enamine | EN300-2006403-1.0g |

2-(3-bromo-4-methoxyphenyl)propanoic acid |

1215911-54-8 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-2006403-10g |

2-(3-bromo-4-methoxyphenyl)propanoic acid |

1215911-54-8 | 95% | 10g |

$4606.0 | 2023-09-16 | |

| Enamine | EN300-2006403-1g |

2-(3-bromo-4-methoxyphenyl)propanoic acid |

1215911-54-8 | 95% | 1g |

$1070.0 | 2023-09-16 | |

| 1PlusChem | 1P024ULK-100mg |

2-(3-bromo-4-methoxyphenyl)propanoic acid |

1215911-54-8 | 95% | 100mg |

$522.00 | 2023-12-25 | |

| 1PlusChem | 1P024ULK-10g |

2-(3-bromo-4-methoxyphenyl)propanoic acid |

1215911-54-8 | 95% | 10g |

$5755.00 | 2023-12-25 | |

| Enamine | EN300-2006403-0.5g |

2-(3-bromo-4-methoxyphenyl)propanoic acid |

1215911-54-8 | 95% | 0.5g |

$835.0 | 2023-09-16 | |

| Aaron | AR024UTW-500mg |

2-(3-bromo-4-methoxyphenyl)propanoic acid |

1215911-54-8 | 95% | 500mg |

$1174.00 | 2025-02-15 | |

| Enamine | EN300-2006403-2.5g |

2-(3-bromo-4-methoxyphenyl)propanoic acid |

1215911-54-8 | 95% | 2.5g |

$2100.0 | 2023-09-16 | |

| 1PlusChem | 1P024ULK-1g |

2-(3-bromo-4-methoxyphenyl)propanoic acid |

1215911-54-8 | 95% | 1g |

$1385.00 | 2023-12-25 |

2-(3-Bromo-4-methoxyphenyl)propanoic acid 関連文献

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

2-(3-Bromo-4-methoxyphenyl)propanoic acidに関する追加情報

Comprehensive Overview of 2-(3-Bromo-4-methoxyphenyl)propanoic acid (CAS No. 1215911-54-8)

2-(3-Bromo-4-methoxyphenyl)propanoic acid (CAS No. 1215911-54-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated derivative of phenylpropanoic acid is characterized by its unique structural features, including a methoxy group at the 4-position and a bromo substituent at the 3-position of the aromatic ring. These functional groups contribute to its reactivity and potential applications in drug discovery and material science.

The compound's molecular formula (C10H11BrO3) and molecular weight (259.10 g/mol) make it a valuable intermediate in synthetic chemistry. Researchers frequently explore its utility in cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig couplings, due to the presence of the bromine atom. This reactivity aligns with current trends in green chemistry, where efficient catalytic methods are prioritized to minimize waste.

In the context of drug development, 2-(3-Bromo-4-methoxyphenyl)propanoic acid serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) analogs. The propanoic acid moiety is a common pharmacophore in NSAIDs like ibuprofen and naproxen, making this compound particularly relevant to pain management research. Recent studies have investigated its derivatives for potential COX-2 selectivity, a hot topic in medicinal chemistry aiming to reduce gastrointestinal side effects.

The methoxy group in this compound also contributes to its lipophilicity, a property crucial for drug absorption and blood-brain barrier penetration. This characteristic has sparked interest in central nervous system (CNS) drug design, especially for neurodegenerative diseases—a rapidly growing research area with increasing public awareness. Computational chemists often include this compound in QSAR studies to predict biological activity of novel analogs.

From a material science perspective, the compound's aromatic system and functional groups make it suitable for constructing organic electronic materials. Its potential application in OLEDs (organic light-emitting diodes) and photovoltaic cells aligns with the global push for sustainable energy solutions. The bromine atom facilitates polymerization reactions, enabling the creation of novel conductive polymers—a subject of intense research in renewable energy technologies.

Analytical characterization of 2-(3-Bromo-4-methoxyphenyl)propanoic acid typically involves HPLC, NMR spectroscopy (particularly 1H and 13C), and mass spectrometry. These techniques verify purity and structure—critical parameters given the compound's use in sensitive applications. Recent advancements in microfluidic synthesis have enabled more efficient production of such intermediates, addressing industry demands for scalable processes.

Environmental considerations surrounding brominated compounds have led to improved synthetic methodologies for 1215911-54-8. Catalytic bromination techniques using N-bromosuccinimide (NBS) under mild conditions represent greener alternatives to traditional methods. This evolution reflects the chemical industry's response to REACH regulations and growing consumer interest in sustainable products.

In biochemical research, derivatives of this compound show promise as enzyme inhibitors, particularly for targets involved in inflammatory pathways. The combination of its aromatic system and carboxylic acid group allows for diverse interactions with biological macromolecules. Such applications are frequently discussed in forums focusing on personalized medicine and targeted therapies—topics dominating contemporary healthcare conversations.

The compound's crystalline properties have been studied using X-ray diffraction, revealing insights into molecular packing and intermolecular interactions. These findings contribute to the broader understanding of crystal engineering—a field gaining traction due to its implications for drug formulation and bioavailability enhancement.

As research continues, 2-(3-Bromo-4-methoxyphenyl)propanoic acid maintains its relevance across multiple disciplines. Its versatility as a building block in combinatorial chemistry libraries ensures ongoing utility in high-throughput screening campaigns. The compound exemplifies how structural modification of simple scaffolds can yield diverse biological activities—a principle driving modern drug discovery pipelines.

Storage and handling recommendations for this compound emphasize protection from moisture and light, with suggested storage under inert atmosphere at low temperatures. These precautions preserve the integrity of both the bromo substituent and acid functionality, ensuring consistent performance in downstream applications.

Future research directions may explore the compound's potential in bioconjugation chemistry, leveraging its reactive sites for antibody-drug conjugate development—an area experiencing exponential growth in oncology research. Additionally, its incorporation into metal-organic frameworks (MOFs) could unlock new applications in gas storage or catalysis, aligning with materials science innovations.

1215911-54-8 (2-(3-Bromo-4-methoxyphenyl)propanoic acid) Related Products

- 2411195-76-9(2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide)

- 1352512-45-8(Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine)

- 205171-10-4(2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine)

- 116450-56-7(Rhodamine 101 Inner Salt)

- 2172281-72-8(5-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid)

- 1028843-04-0(5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine)

- 1236302-59-2(4-(nitromethyl)oxane)

- 10227-50-6(2-Imidazolidinone,1-(2-thiazolyl)-)

- 19142-73-5(2-chloro-4-nitro-N-(pyridin-3-yl)benzamide)

- 2023788-32-9(Integrin modulator 1)